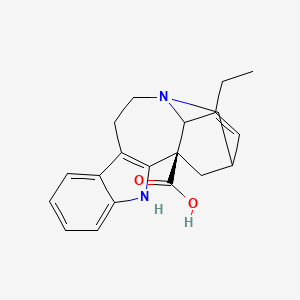
Catharanthinic Acid
説明
Catharanthinic Acid is a compound with the molecular formula C20H22N2O2 . It is also known by other names such as (1R)-17-ethyl-3,13-diazapentacyclo [13.3.1.02,10.04,9.013,18]nonadeca-2 (10),4,6,8,16-pentaene-1-carboxylic acid .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, a study reported the biosynthesis of catharanthine in engineered Pichia pastoris . Another study described a novel strategy for synthesizing a chiral intermediate of this compound via phosphoric acid-catalyzed asymmetric desymmetrization of a meso-isoquinuclidine .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods and docking studies . The molecular weight of this compound is 322.4 g/mol .
Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 322.4 g/mol and its computed properties include a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .
科学的研究の応用
Chemical Synthesis and Derivative Studies : Research by Kutney et al. (1978) explored the chemistry of catharanthine, leading to the synthesis of several derivatives including catharanthinic acid lactone. These studies are crucial in understanding the reactivity and steric requirements of the compound's skeleton, which can aid in the development of new medicinal compounds (Kutney, Honda, Joshua, Lewis, & Worth, 1978).
Catalytic Asymmetric Synthesis : The work by Kono et al. (2019) on the asymmetric formal synthesis of (+)-Catharanthine highlights its significance in organic synthetic chemistry and clinical research. Their novel strategy for synthesizing a chiral intermediate of (+)-Catharanthine showcases the compound’s importance in advancing synthetic methodologies (Kono, Harada, Nozaki, Hashimoto, Murata, Gröger, Kuroda, Yamada, Takasu, Hamada, & Nemoto, 2019).
Indole Alkaloid Production Stimulation : Smith et al. (1987) discovered that abscisic acid stimulates the intracellular accumulation of catharanthine in Catharanthus roseus cultures. This finding is crucial for increasing yield and reducing production time for secondary plant metabolites like catharanthine (Smith, Smart, Kurz, & Misawa, 1987).
Enhancement of Alkaloid Production : Research by Xu, Dong, & Zhu (2005) on the effects of nitric oxide on catharanthine production in Catharanthus roseus suspension cells indicated that certain conditions can stimulate catharanthine formation, providing insights into how to enhance its production in cell cultures (Xu, Dong, & Zhu, 2005).
Alkaloid Extraction and Semi-synthetic Production : A study by Verma et al. (2007) presented a simplified procedure for extracting alkaloids from Catharanthus roseus, including catharanthine, and its use in the semi-synthesis of vinblastine. This approach is significant for producing anti-cancer bisindole alkaloids (Verma, Laakso, Seppänen-Laakso, Huhtikangas, & Riekkola, 2007).
Biosynthesis Regulation by Plant Growth Regulators : Pan et al. (2010) explored how different plant growth regulators affect the biosynthesis of vinblastine, vindoline, and catharanthine in Catharanthus roseus. This study aids in understanding how to manipulate the production of these valuable alkaloids (Pan, Chen, Wang, Yuan, Xing, Tian, Zhao, & Sun, 2010).
作用機序
Target of Action
It’s known that similar compounds like vinblastine and vincristine, which are derived from catharanthus roseus like catharanthinic acid, target tubulin, a protein involved in cell division . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that similar compounds like vinblastine and vincristine interfere with the polymerization of tubulin, thereby inhibiting the formation of the mitotic spindle necessary for cell division . This leads to cell cycle arrest and ultimately cell death. It’s possible that this compound may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
It’s known that similar compounds like vinblastine and vincristine affect the microtubule dynamics, which are crucial for various cellular processes including cell division, intracellular transport, and cell shape maintenance Disruption of these processes can lead to cell death
Result of Action
Based on the effects of similar compounds, it’s possible that this compound may induce cell cycle arrest and cell death by interfering with microtubule dynamics . More research is needed to confirm these effects and to explore other potential cellular and molecular effects of this compound.
将来の方向性
生化学分析
Biochemical Properties
It is known that many natural compounds can regulate glucose-lipid metabolism by influencing short-chain fatty acids (SCFAs)
Cellular Effects
It is known that acidosis can increase both glutaminolysis and fatty acid β-oxidation, which contribute metabolic intermediates to drive the tricarboxylic acid cycle (TCA cycle) and ATP generation
Molecular Mechanism
It is known that changes in the secondary structure of certain molecules, particularly the conserved active catalytic domain (ACD), are extremely important for varied catalytic activity
Temporal Effects in Laboratory Settings
It is known that most analytical methods are based on “analogue” inputs from sensors of light, electric potentials, or currents
Dosage Effects in Animal Models
It is known that nutraceuticals can have different effects at different dosages
Metabolic Pathways
It is known that short-chain fatty acids constitute approximately 10% of human caloric needs and play important roles in the regulation of glucose metabolism and lipid metabolism
Transport and Distribution
It is known that acidosis can lead to a decoupling of glutaminolysis and novel glutathione (GSH) synthesis
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms
特性
IUPAC Name |
(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-13-9-12-10-20(19(23)24)17-15(7-8-22(11-12)18(13)20)14-5-3-4-6-16(14)21-17/h3-6,9,12,18,21H,2,7-8,10-11H2,1H3,(H,23,24)/t12?,18?,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHYWTOIDWEUIY-BOKYVJDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675560 | |
| Record name | (5xi,18beta)-3,4-Didehydroibogamine-18-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63944-54-7 | |
| Record name | (5xi,18beta)-3,4-Didehydroibogamine-18-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The study mentions that the fungus Botryosphaeria laricina (CRS1) produces catharanthinic acid when stimulated with Catharanthus roseus plant extract. Is it known if this compound plays a role in the biosynthesis of vinblastine and vincristine within this fungal strain?
A: The study does not delve into the specific biosynthetic pathways within the fungus. While it clearly establishes that components larger than 20 kDa present in the Catharanthus roseus extract are crucial for the conversion of catharanthine to vinblastine and vincristine [], it doesn't elucidate if this compound is an intermediary compound in this process or a byproduct of a parallel pathway. Further research is needed to determine the precise role of this compound in the fungal biosynthesis of vinca alkaloids.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



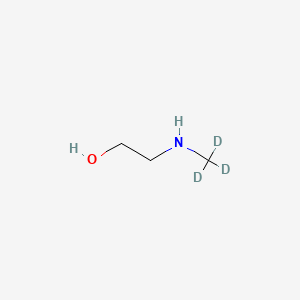
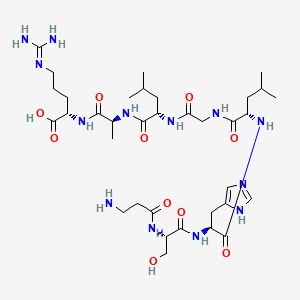
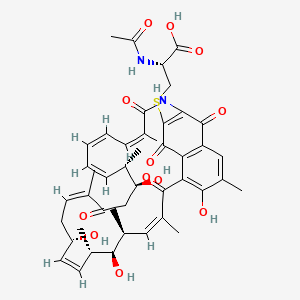
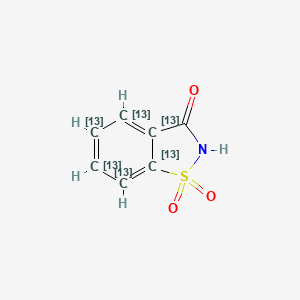
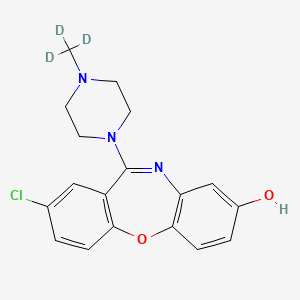


![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)



![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)
